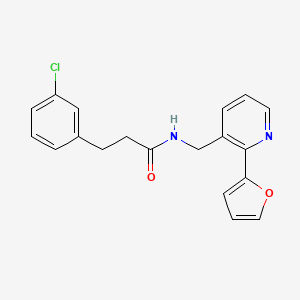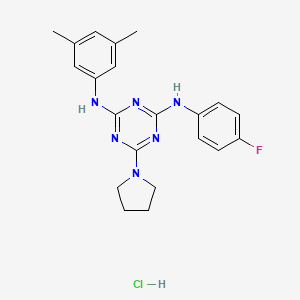![molecular formula C12H17NO2 B2963950 N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine CAS No. 877996-08-2](/img/structure/B2963950.png)
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is known for its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety substituted with two methoxy groups at the 2 and 5 positions .
Preparation Methods
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine typically involves the reaction of 2,5-dimethoxybenzyl chloride with cyclopropylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine can be compared to other similar compounds, such as:
N-[(2,5-dimethoxyphenyl)methyl]cyclopropylamine: Similar in structure but with different substituents on the cyclopropane ring.
2,5-Dimethoxybenzylamine: Lacks the cyclopropane ring, leading to different chemical and biological properties.
Cyclopropylamine: Does not have the benzylamine moiety, resulting in distinct reactivity and applications.
This compound stands out due to its unique combination of a cyclopropane ring and a dimethoxy-substituted benzylamine moiety, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVSAODVABXUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2963869.png)
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2963870.png)
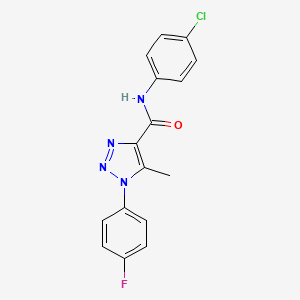

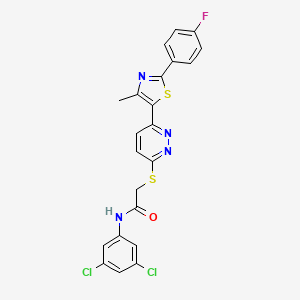

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)
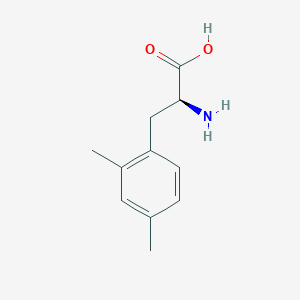
![5-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2963880.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2963881.png)
